6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Overview
Description
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H7BrClFN2 and a molecular weight of 337.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism makes it a potential candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A biologically inactive metabolite of profenofos, an organophosphorus pesticide.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Another quinazoline derivative with similar structural features.
Uniqueness
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in antimicrobial and anticancer research, set it apart from other similar compounds .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQFLGDULAYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593794 | |
Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760947-12-4 | |
Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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